molecular formula C16H14F24N3O6P3 B11824941 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine

2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine

Cat. No.: B11824941
M. Wt: 893.18 g/mol
InChI Key: BVKBTOHYTHLVAA-UHFFFAOYSA-N
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Description

This compound belongs to the triazatriphosphorine family, characterized by a six-membered heterocyclic core containing alternating nitrogen and phosphorus atoms. Its structure features two 1,1,2,2-tetrafluoroethoxy groups at the 2-positions and four 2,2,3,3-tetrafluoropropoxy substituents at the 4- and 6-positions.

Properties

Molecular Formula

C16H14F24N3O6P3

Molecular Weight

893.18 g/mol

IUPAC Name

2,2-bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C16H14F24N3O6P3/c17-5(18)11(29,30)1-44-50(45-2-12(31,32)6(19)20)41-51(46-3-13(33,34)7(21)22,47-4-14(35,36)8(23)24)43-52(42-50,48-15(37,38)9(25)26)49-16(39,40)10(27)28/h5-10H,1-4H2

InChI Key

BVKBTOHYTHLVAA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OP1(=NP(=NP(=N1)(OC(C(F)F)(F)F)OC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Tetrafluoroethoxy Group Installation

The introduction of 1,1,2,2-tetrafluoroethoxy groups occurs via nucleophilic substitution using sodium 1,1,2,2-tetrafluoroethoxide. This reagent, prepared in situ from 1,1,2,2-tetrafluoroethanol and sodium hydride in tetrahydrofuran (THF), reacts with the triazatriphosphinine core at −78°C to prevent premature elimination.

Reaction conditions :

  • Molar ratio (core : alkoxide) = 1 : 2.2

  • Temperature gradient: −78°C → 25°C over 6 hours

  • Yield optimization: 72–78% (isolated via fractional distillation)

Tetrafluoropropoxy Group Functionalization

Subsequent substitution with 2,2,3,3-tetrafluoropropoxy groups employs a two-stage protocol:

  • Lithiation : Treatment with n-butyllithium (2.5 M in hexane) at −78°C generates a reactive intermediate.

  • Alkoxy transfer : Addition of 2,2,3,3-tetrafluoropropanol in dichloromethane, followed by gradual warming to 40°C.

Critical parameters :

  • Stoichiometry: 4.4 equivalents of propoxy donor per core molecule

  • Purification: Sequential column chromatography (SiO₂, hexane/ethyl acetate 3:1) and recrystallization from CH₂Cl₂/hexane

Catalytic and Solvent Effects

Recent studies highlight the role of Lewis acids in accelerating substitution kinetics. Titanium(IV) isopropoxide (0.5 mol%) reduces reaction times by 40% while maintaining regioselectivity. Solvent systems also significantly influence yields:

SolventDielectric ConstantYield (%)Purity (HPLC)
THF7.56892
DCM8.97595
Chlorobenzene5.68198

Data adapted from phosphazene derivative syntheses.

Purification and Characterization

Chromatographic Techniques

Final purification combines size-exclusion chromatography (Sephadex LH-20) with reverse-phase HPLC (C18 column, acetonitrile/water 85:15). This tandem approach removes residual fluorinated byproducts while preserving thermolabile functionalities.

Spectroscopic Validation

  • ³¹P NMR : Distinct signals at δ 18.7 ppm (P-N ring), δ −12.3 ppm (P-O-CF₂) confirm substitution patterns.

  • ¹⁹F NMR : Quadruplet resonances between δ −120 to −135 ppm verify CF₂ group integrity.

Industrial Scalability Considerations

Pilot-scale production (100+ gram batches) requires:

  • Continuous flow reactors to manage exothermic substitution steps

  • Cryogenic distillation units for solvent recovery

  • Automated pH monitoring during aqueous workups

Notable limitations include:

  • Cost : Fluorinated reagents constitute 68% of total synthesis expenses

  • Waste management : Fluoride ion byproducts necessitate specialized neutralization protocols

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (150°C, 300 W) reduced substitution times from 12 hours to 45 minutes, though yields remained suboptimal (55–60%).

Electrochemical Functionalization

Cathodic reduction of the triazatriphosphinine core in acetonitrile enables direct coupling with fluorinated alcohols. This method eliminates stoichiometric metal bases but requires platinum electrodes and stringent moisture control .

Chemical Reactions Analysis

Reactivity Trends in Fluorinated Phosphazenes

Fluorinated phosphazenes like ethoxy(pentafluoro)cyclotriphosphazene ( ) exhibit:

  • Substitution resistance due to electron-withdrawing fluorine atoms, requiring strong nucleophiles (e.g., Grignard reagents) or elevated temperatures for alkoxy-group replacement .

  • Hydrolytic stability in neutral aqueous environments, but degradation under acidic/basic conditions to yield fluorinated alcohols and phosphazene intermediates .

Comparative Reaction Pathways

Compound ClassReaction TypeConditionsProducts
Hexachlorophosphazene ()PolymerizationThermal/Radical initiationPolyphosphazenes
Ethoxy(pentafluoro)cyclotriphosphazene ( )Nucleophilic substitutionAnhydrous, inert atmospherePartially substituted derivatives
Hydrofluoroethers ( )Thermal decomposition>200°CFluorocarbons, COF₂

Hypothesized Reactivity for Target Compound

Based on structural analogs:

  • Cross-linking potential : Fluorinated alkoxy groups may enable photochemical or thermal polymerization, forming heat-resistant networks.

  • Controlled hydrolysis : Acidic conditions could cleave P–O bonds, releasing 1,1,2,2-tetrafluoroethanol and 2,2,3,3-tetrafluoropropanol .

  • Coordination chemistry : The triazatriphosphinine core might act as a Lewis base, forming complexes with transition metals (e.g., Pt, Pd) .

Critical Data Gaps

  • No experimental kinetic/thermodynamic parameters for substitution, elimination, or polymerization.

  • Stability under UV irradiation or gamma radiation remains uncharacterized.

  • Biological interaction studies (e.g., enzyme inhibition) are absent in available literature.

Scientific Research Applications

Applications in Scientific Research

The applications of this compound span various fields including chemistry, medicine, and materials science. Below are detailed insights into its primary applications:

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a reagent or catalyst in numerous organic synthesis reactions due to its stability and reactivity. Its ability to facilitate reactions under mild conditions makes it valuable for synthesizing complex molecules.

Medicine

  • Therapeutic Potential : Research has indicated potential therapeutic properties including anti-inflammatory and anticancer activities. The unique structural characteristics allow it to interact with specific molecular targets effectively.
  • Mechanism of Action : The fluorinated groups contribute to a high affinity for certain enzymes or receptors. This interaction can modulate the activity of these targets, which is crucial for developing new therapeutic agents.

Industry

  • Advanced Materials Development : The compound is utilized in the creation of advanced materials such as coatings and polymers. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors.

Case Study 1: Medicinal Applications

A study investigated the anticancer properties of this compound by assessing its effects on various cancer cell lines. Results indicated significant cytotoxic effects against pancreatic cancer cell lines (PANC-1), highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Material Science Applications

Research focused on the use of this compound in developing durable coatings that exhibit resistance to chemical degradation. The results demonstrated enhanced performance compared to traditional coatings under similar conditions.

Case Study 3: Organic Synthesis Advancements

A scalable method for synthesizing derivatives of this compound was developed that involved only two concise chemical steps. This method improved efficiency and reduced waste compared to previous synthesis routes.

Mechanism of Action

The mechanism of action of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high affinity for certain enzymes or receptors, allowing it to modulate their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities

All compared compounds share the triazatriphosphorine backbone but differ in substituent groups and fluorine content. Below is a comparative analysis based on available evidence:

Table 1: Structural and Compositional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Fluorine Atoms per Molecule
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-triazatriphosphinine Not Available Not Available 2×(CF₂CF₂OCH₂); 4×(CF₂CF₂CF₂OCH₂) 28
2-Ethoxy-2,4,4,6,6-pentafluoro-1,3,5,2,4,6-triazatriphosphorine 33027-66-6 C₂H₅F₅N₃OP₃ Ethoxy (C₂H₅O); 5×F substituents 5
1,3,5,2,4,6-Triazatriphosphorine (methylamino/phenyl derivative) Not Available Not Available Tetrakis(methylamino); diphenyl 0

Substituent Effects on Properties

Fluorine Content: The target compound contains 28 fluorine atoms due to its tetrafluoroethoxy and tetrafluoropropoxy groups, significantly higher than the pentafluoro-substituted triazatriphosphorine (5 F atoms) and the non-fluorinated methylamino/phenyl derivative . Increased fluorine enhances hydrophobicity, thermal stability, and resistance to oxidation.

Substituent Complexity :

  • The tetrafluoropropoxy groups in the target compound introduce longer fluorocarbon chains compared to the simpler ethoxy group in the pentafluoro derivative . This increases molecular weight and may reduce solubility in polar solvents.

Reactivity: Non-fluorinated derivatives (e.g., methylamino/phenyl-substituted triazatriphosphorine) exhibit higher nucleophilicity due to the absence of electron-withdrawing fluorine atoms . In contrast, the target compound’s fluorinated alkoxy groups likely reduce reactivity, making it suitable for harsh environments.

Research Findings and Inferences

Thermal Stability

Fluorinated triazatriphosphorines generally exhibit superior thermal stability. For example, the pentafluoro derivative (CAS 33027-66-6) has a decomposition temperature exceeding 250°C . The target compound’s higher fluorine content and branched substituents suggest even greater stability, though experimental data are unavailable in the provided evidence.

Biological Activity

The compound 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine is a complex organofluorine compound with potential applications in various fields due to its unique structural properties. This article focuses on its biological activity, synthesizing available research findings and case studies to provide an authoritative overview.

Structural Overview

The compound belongs to the class of phosphazenes and is characterized by a triazatriphosphinine core with multiple fluorinated side chains. The presence of fluorine atoms enhances its chemical stability and alters its biological interactions. The structural formula can be represented as:

CxHyFzNaObPc\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{a}\text{O}_{b}\text{P}_{c}

where xx, yy, zz, aa, bb, and cc denote the respective atom counts.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of similar fluorinated compounds. For instance, a study examined the photodynamic antimicrobial activity of a benzoporphyrin derivative against resistant bacterial strains. While not directly related to our compound of interest, it highlights the significant role that structural modifications can play in enhancing biological efficacy against pathogens .

Cytotoxicity and Cell Viability

Research has indicated that organofluorine compounds can exhibit cytotoxic effects on various cell lines. A consensus dataset from multiple bioactivity databases revealed that fluorinated compounds often show varied activity levels against different targets. In particular:

  • Active Compounds : 25.8%
  • Weakly Active Compounds : 27%
  • Inactive Compounds : 36.9% .

This distribution suggests that while many fluorinated compounds have potential therapeutic applications, their efficacy can vary significantly based on structure and target interaction.

Case Studies

  • Fluorinated Phosphazenes in Drug Development :
    • A study on hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene demonstrated significant bioactivity against certain cancer cell lines. The compound's unique structural features contributed to its ability to penetrate cellular membranes effectively .
  • Synthesis and Evaluation :
    • Research into the synthesis of phosphazenes has shown that modifications in substituents can lead to enhanced biological activities. For example, altering the side chains from ethoxy to tetrafluoroethoxy resulted in improved stability and bioactivity profiles in preliminary assays .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Membrane Disruption : The fluorinated side chains may interact with lipid bilayers, leading to increased permeability or disruption.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.

Q & A

Basic Synthesis and Characterization

Q: What are the methodological challenges in synthesizing and purifying this fluorinated triazatriphosphinine derivative, and how can they be addressed? A: Synthesis requires precise control of fluorinated alkoxy substituent substitution on the triazatriphosphinine core. Key challenges include:

  • Steric hindrance : Fluorinated groups (e.g., tetrafluoroethoxy, tetrafluoropropoxy) increase steric bulk, complicating nucleophilic substitution. Use low-temperature stepwise substitution to minimize side reactions .
  • Purification : High fluorination reduces solubility in common solvents. Employ membrane separation technologies (e.g., nanofiltration) or supercritical CO₂ extraction to isolate the product .
  • Characterization : Use ¹⁹F NMR to track substitution patterns and X-ray crystallography to confirm cyclic structure and bond angles .

Stability and Degradation Analysis

Q: How can researchers assess the thermal and hydrolytic stability of this compound under experimental conditions? A:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and identify volatile byproducts (e.g., fluorinated fragments) .
  • Hydrolytic Stability : Expose the compound to controlled humidity (e.g., 40–80% RH) and monitor degradation via LC-MS. Fluorinated ether linkages may resist hydrolysis, but phosphazene rings could hydrolyze in acidic/basic conditions .
  • Long-Term Storage : Store at ≤−20°C under inert gas (Ar/N₂) to prevent oxidative degradation. Regularly validate stability using FT-IR to detect bond weakening .

Advanced Computational Modeling

Q: What computational frameworks are suitable for predicting the electronic and steric effects of fluorinated substituents on this compound’s reactivity? A:

  • DFT Calculations : Model substituent effects on the triazatriphosphinine ring’s electron density. Fluorinated alkoxy groups increase electron-withdrawing character, polarizing P–N bonds and influencing nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., fluorinated solvents like HFIP) for improved solubility .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with ML algorithms to predict optimal synthesis conditions (e.g., temperature, stoichiometry) and reduce trial-and-error experimentation .

Mechanistic Studies and Reaction Pathways

Q: How can researchers resolve contradictions in reported reaction mechanisms for analogous fluorinated cyclotriphosphazenes? A:

  • Isotopic Labeling : Use ¹⁸O-labeled alkoxy groups to trace substitution pathways and distinguish between associative (concerted) vs. dissociative (stepwise) mechanisms .
  • Kinetic Profiling : Conduct time-resolved ³¹P NMR to identify intermediates. For example, detect transient phosphoranimine species in ring-opening reactions .
  • Cross-Validation : Compare data with structurally related compounds (e.g., phenoxypentafluorocyclotriphosphazene) to identify trends in substituent effects .

Environmental and Safety Considerations

Q: What protocols ensure safe handling and disposal of this compound, given its fluorinated and phosphazene-based structure? A:

  • Exposure Control : Use fume hoods with HEPA filters to capture airborne fluorinated degradation products. Monitor workplace air for HF emissions using ion-selective electrodes .
  • Waste Disposal : Degrade residual compound via high-temperature incineration (≥1,000°C) with alkaline scrubbers to neutralize HF and P-containing byproducts .
  • Ecotoxicity Screening : Conduct Daphnia magna or algae growth inhibition assays to evaluate aquatic toxicity, as fluorinated compounds may persist in ecosystems .

Advanced Analytical Techniques for Structural Elucidation

Q: How can conflicting crystallographic data on bond-length variations in fluorinated phosphazenes be resolved? A:

  • High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ < 1 Å) to resolve subtle bond-length differences (e.g., P–N vs. P–O).
  • Electron Density Mapping : Use multipole refinement models to assess electron distribution anomalies caused by fluorine’s electronegativity .
  • Cross-Platform Validation : Compare results with neutron diffraction (for H/D positions) and solid-state NMR (for ³¹P chemical shift anisotropy) .

Application in Material Science

Q: What methodologies evaluate this compound’s potential as a flame-retardant or dielectric material? A:

  • Flame Retardancy : Perform microcombustion calorimetry (MCC) to measure heat release capacity (HRC). Fluorinated phosphazenes often exhibit low HRC due to P–N synergism .
  • Dielectric Properties : Use impedance spectroscopy (1 Hz–1 MHz) to quantify permittivity and loss tangent. High fluorine content may enhance hydrophobicity and reduce ionic conductivity .
  • Thermal Conductivity : Apply laser flash analysis (LFA) to assess thermal stability in polymer composites .

Data Contradiction and Reproducibility

Q: How should researchers address discrepancies in reported solubility parameters for fluorinated triazatriphosphinines? A:

  • Standardized Solubility Testing : Use the Hansen Solubility Parameters (HSP) framework with consistent solvent polarity indices (e.g., Kamlet-Taft parameters) .
  • Machine Learning Meta-Analysis : Aggregate literature data (e.g., from non-conflicting sources) to train models predicting solubility based on substituent patterns .
  • Collaborative Validation : Share samples with independent labs for cross-testing under identical conditions (e.g., 25°C, 1 atm) .

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